Ethyl (2E)-3-methyldec-2-enoate
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Overview
Description
Ethyl (2E)-3-methyldec-2-enoate is an ester compound characterized by its pleasant odor, which is often used in the fragrance and flavor industry. Esters like this one are known for their distinctive aromas and are commonly found in natural products such as fruits and flowers . The compound’s structure includes a carbon-to-oxygen double bond and a second oxygen atom bonded to an alkyl group, making it a versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2E)-3-methyldec-2-enoate can be synthesized through the esterification of 3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to promote the formation of the ester and the removal of water .
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions
Major Products:
Oxidation: 3-methyldec-2-enoic acid.
Reduction: 3-methyldec-2-enol.
Substitution: Various alkylated or arylated derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl (2E)-3-methyldec-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-methyldec-2-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of the corresponding alcohol and acid .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its pineapple-like odor and used in flavorings.
Isopentyl acetate: Responsible for the banana-like odor and used in flavorings
Uniqueness: Ethyl (2E)-3-methyldec-2-enoate is unique due to its specific structure, which imparts a distinct aroma that is different from other esters. Its longer carbon chain and the presence of a double bond contribute to its unique chemical properties and applications .
Properties
Molecular Formula |
C13H24O2 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
ethyl (E)-3-methyldec-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h11H,4-10H2,1-3H3/b12-11+ |
InChI Key |
COKIPLLOUFQFJJ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCC/C(=C/C(=O)OCC)/C |
Canonical SMILES |
CCCCCCCC(=CC(=O)OCC)C |
Origin of Product |
United States |
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